Cas no 16978-11-3 (Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester)
16978-11-3 structure
Product Name:Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester
Numero CAS:16978-11-3
MF:C11H18O3
MW:198.258823871613
CID:191683
PubChem ID:86494
Update Time:2025-04-19
Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester
- methyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate
- methyl 3-acetyl-2,2-dimethylcyclobutaneacetate
- (+/-)-methyl cis-pinonate
- (+-)-(2.2-Dimethyl-3c-acetyl-cyclobutyl-(r))-essigsaeure-methylester
- (+-)-(3c-acetyl-2,2-dimethyl-cyclobut-r-yl)-acetic acid methyl ester
- (+-)-(3c-Acetyl-2,2-dimethyl-cyclobut-r-yl)-essigsaeure-methylester
- (+-)-cis-Pinonsaeure-methylester
- AC1L3BO5
- AC1Q5ZTV
- AGN-PC-00925A
- EINECS 241-055-2
- Methyl pinonate
- methyl(3-acetyl-2,2-dimethylcyclobutyl)acetate
- NSC96756
- pinonic acid methyl ester
- SureCN2818518
- 3-Acetyl-2,2-dimethylcyclobutane-1-acetic acid methyl ester
- DTXSID90937679
- Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, methyl ester
- NSC-96756
- methyl (3-acetyl-2,2-dimethylcyclobutyl)acetate
- NS00054138
- Cyclobutaneacetic acid,2-dimethyl-, methyl ester
- 16978-11-3
- SCHEMBL2818518
- NSC 96756
-
- Inchi: 1S/C11H18O3/c1-7(12)9-5-8(11(9,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3
- Chiave InChI: DVAHCHCZPNEYNF-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1CC(CC(=O)OC)C1(C)C
Proprietà calcolate
- Massa esatta: 198.12564
- Massa monoisotopica: 198.126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 255
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1
- Punto di ebollizione: 248.9°Cat760mmHg
- Punto di infiammabilità: 101.3°C
- Indice di rifrazione: 1.444
- PSA: 43.37
- LogP: 1.80080
Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
16978-11-3 (Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester) Prodotti correlati
- 695-95-4(Methyl 3-oxocyclobutane-1-carboxylate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti